Cyclohexyl methyl sulfide
Overview
Description
Cyclohexyl methyl sulfide is an aliphatic sulfide with the molecular formula C7H14S . It is also known by other names such as methylsulfanylcyclohexane and (Methylthio)cyclohexane .
Synthesis Analysis
Cyclohexyl methyl sulfide has been used in various chemical reactions. For instance, it has been used in the photooxidation process under visible light irradiation . Another study mentions its use in the deoxygenative alkylation of alcohols via photocatalytic domino radical fragmentations .Molecular Structure Analysis
The Cyclohexyl methyl sulfide molecule contains a total of 22 bonds. There are 8 non-H bond(s), 1 rotatable bond(s), 1 six-membered ring(s), and 1 sulfide(s) .Chemical Reactions Analysis
Cyclohexyl methyl sulfide has been used in various chemical reactions. For instance, it has been used in the photooxidation process under visible light irradiation . Another study mentions its use in the deoxygenative alkylation of alcohols via photocatalytic domino radical fragmentations .Physical And Chemical Properties Analysis
Cyclohexyl methyl sulfide has a molecular weight of 130.25 g/mol. It has a computed XLogP3-AA value of 2.7, indicating its lipophilicity. It has 0 hydrogen bond donor count and 1 hydrogen bond acceptor count. It also has 1 rotatable bond .Scientific Research Applications
Oxidation Reactions
Cyclohexyl methyl sulfide undergoes quantitative oxidation to sulphoxide when reacted with hydroperoxides in alcoholic solutions. This oxidation is a bimolecular reaction, influenced by solvent acidity and catalyzed by strong acids. This reaction has implications in understanding complex oxidation processes and designing oxidation catalysts (Bateman & Hargrave, 1954).
Autoxidation and Antioxidant Activity
The autoxidation of cyclohex-2-enyl methyl sulfide leads to a mixture of compounds including cyclohexenyl methyl sulfoxide and dimethyl disulfide. This process is significant for studying the mechanisms of autoxidation and potential antioxidant properties of sulfur-containing compounds (Bateman & Shipley, 1956).
Chemisorption Studies
The chemisorption of cyclohexyl methyl sulfide on supported nickel catalysts has been studied, revealing insights into the adsorption mechanisms at different temperatures. This research is crucial for developing advanced catalytic systems and understanding surface chemistry interactions (Besten & Selwood, 1962).
Enantioselective Oxidation
Cyclohexanone monooxygenases have been used for the enantioselective oxidation of organic sulfur compounds to sulfoxides, including cyclohexyl methyl sulfide. This application is pivotal in synthesizing chiral compounds, which are important in pharmaceuticals and agrochemicals (Colonna, Gaggero, Pasta, & Ottolina, 1996).
Biocatalysis for Enantioselective Sulfide Oxidations
Streptomyces strains have been identified as effective biocatalysts for the enantioselective oxidation of sulfides, including cyclohexyl methyl sulfide. This advancement expands the toolbox for achieving enantioenriched sulfoxides, which are valuable in various chemical syntheses (Mascotti, Palazzolo, Lewkowicz, & Kurina-Sanz, 2013).
Safety And Hazards
Future Directions
properties
IUPAC Name |
methylsulfanylcyclohexane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14S/c1-8-7-5-3-2-4-6-7/h7H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQBIOCGHCKNYGP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1CCCCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70221523 | |
Record name | (Methylthio)cyclohexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70221523 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclohexyl methyl sulfide | |
CAS RN |
7133-37-1 | |
Record name | (Methylthio)cyclohexane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7133-37-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (Methylthio)cyclohexane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007133371 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (Methylthio)cyclohexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70221523 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (methylthio)cyclohexane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.665 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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